

# Application Note: Identification of Meloxicam Impurity C in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: Meloxicam Impurity C

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## Abstract

This application note provides a detailed protocol for the identification and separation of **Meloxicam Impurity C** in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), can contain various impurities that need to be monitored to ensure the safety and efficacy of the final drug product.[1] **Meloxicam Impurity C**, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity listed in the European Pharmacopoeia.[2][3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful identification of this impurity.

## Introduction

Meloxicam is a potent NSAID used for the treatment of various inflammatory conditions.[4] The manufacturing process and storage of Meloxicam can lead to the formation of several degradation products and impurities.[3] Regulatory bodies require stringent control and monitoring of these impurities in pharmaceutical formulations. **Meloxicam Impurity C** is a significant process-related impurity.[3] Its chemical structure is distinct from the parent Meloxicam molecule, with the molecular formula  $C_{15}H_{15}N_3O_4S_2$  and a molecular weight of 365.43 g/mol .[4][5] This application note details a reliable RP-HPLC method for the effective

separation and identification of **Meloxicam Impurity C** from Meloxicam and other related impurities.

## Experimental Protocol

This protocol is based on established methods for the analysis of Meloxicam and its impurities.  
[\[1\]](#)[\[6\]](#)

### 1. Materials and Reagents

- Meloxicam Reference Standard (USP or equivalent)
- **Meloxicam Impurity C** Certified Reference Material (CRM)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)
- Pharmaceutical formulation of Meloxicam for testing

### 2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
- Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[\[1\]](#)
- Analytical balance
- pH meter
- Sonicator

- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu\text{m}$ )

### 3. Preparation of Solutions

- Mobile Phase: Prepare a solution of 0.65% potassium dihydrogen orthophosphate in water and adjust the pH to 6.0 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a ratio of 45:55 (v/v).<sup>[1]</sup> Filter the mobile phase through a 0.45  $\mu\text{m}$  membrane filter and degas using sonication before use.
- Diluent: A mixture of methanol and water (50:50 v/v) can be used as a diluent.
- Standard Stock Solution of Meloxicam: Accurately weigh and dissolve an appropriate amount of Meloxicam reference standard in the diluent to obtain a concentration of 100  $\mu\text{g/mL}$ .
- Standard Stock Solution of **Meloxicam Impurity C**: Accurately weigh and dissolve an appropriate amount of **Meloxicam Impurity C** CRM in the diluent to obtain a concentration of 25  $\mu\text{g/mL}$ .
- System Suitability Solution: Prepare a solution containing both Meloxicam (e.g., 20  $\mu\text{g/mL}$ ) and **Meloxicam Impurity C** (e.g., 5  $\mu\text{g/mL}$ ) in the diluent.
- Sample Preparation:
  - Take a representative sample of the pharmaceutical formulation (e.g., finely powdered tablets).
  - Accurately weigh a portion of the sample equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
  - Make up the volume to 100 mL with the diluent and mix well.
  - Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

#### 4. Chromatographic Conditions

Parameter	Value
Column	Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	0.65% Potassium Dihydrogen Orthophosphate (pH 6.0) : Methanol (45:55 v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	40°C[1]
Detection Wavelength	361 nm[1]
Injection Volume	20 µL
Run Time	Approximately 15 minutes

## Data Presentation

The following table summarizes the expected retention times for Meloxicam and its impurities based on the described method. Actual retention times may vary slightly depending on the specific HPLC system and column used.

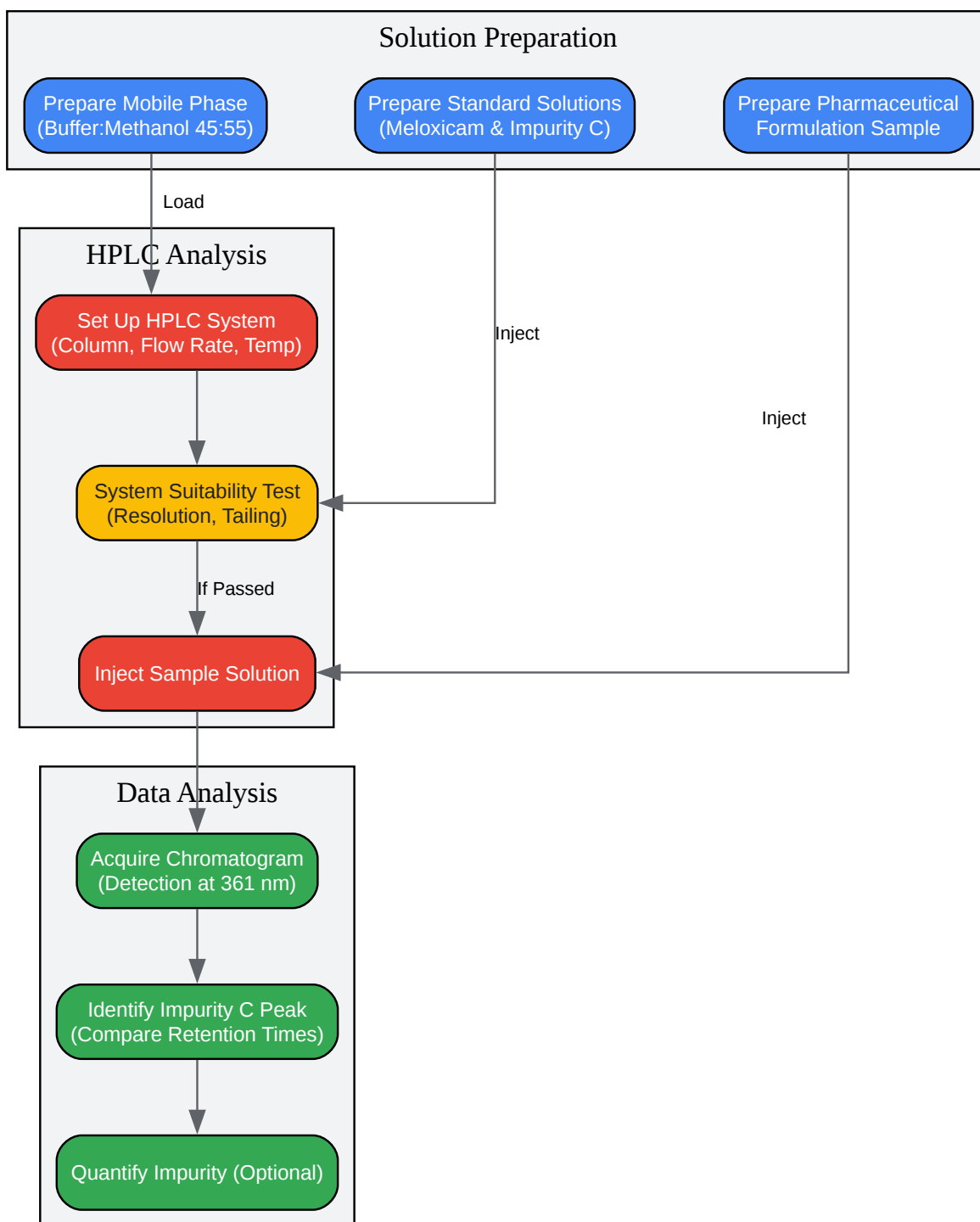
Compound	Retention Time (min)
Meloxicam	~7.21[1]
Impurity A	~4.18[1]
Impurity C	~9.13[1]
Impurity D	~5.32[1]

## System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the system suitability solution and verify the following parameters:

- Resolution: The resolution between the Meloxicam peak and the **Meloxicam Impurity C** peak should be greater than 2.0.
- Tailing Factor: The tailing factor for the Meloxicam peak should not be more than 2.0.
- Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

## Visualization of the Experimental Workflow



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Caption: Workflow for the identification of **Meloxicam Impurity C**.

## Conclusion

The described RP-HPLC method is sensitive, specific, and robust for the identification of **Meloxicam Impurity C** in pharmaceutical formulations. This protocol provides a clear and detailed procedure for researchers and quality control analysts to effectively monitor and control the impurity levels in Meloxicam drug products, ensuring compliance with regulatory standards.

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